5-Bromo-N-methyl-4-(methylamino)-N-phenylpyridine-3-sulfonamide
Description
IUPAC Nomenclature and Structural Derivation
The systematic name 5-bromo-N-methyl-4-(methylamino)-N-phenylpyridine-3-sulfonamide adheres to International Union of Pure and Applied Chemistry (IUPAC) conventions for heterocyclic compounds. The parent structure is a pyridine ring, a six-membered aromatic system with one nitrogen atom. Numbering begins at the nitrogen atom (position 1) and proceeds clockwise, with substituents assigned positions based on this orientation.
- Position 3 : A sulfonamide group (-SO₂N-) is attached, where the nitrogen atom is bonded to both a methyl group (-CH₃) and a phenyl ring (-C₆H₅). This creates an N-methyl-N-phenylsulfonamide moiety.
- Position 4 : A methylamino group (-NHCH₃) is present, introducing a secondary amine functionality.
- Position 5 : A bromine atom (-Br) serves as a halogen substituent.
The structural derivation emphasizes the compound’s hybrid character, combining a pyridine core with sulfonamide and amine pharmacophores. The sulfonamide group at position 3 contributes to hydrogen-bonding potential, while the bromine at position 5 enhances electrophilic reactivity.
CAS Registry Number and Molecular Formula Validation
The compound is uniquely identified by its CAS Registry Number 1352499-79-6 , a universal identifier assigned by the Chemical Abstracts Service. This number ensures precise tracking in chemical databases and regulatory frameworks.
Molecular Formula : C₁₃H₁₄BrN₃O₂S
Molecular Weight : 356.24 g/mol
Validation of the molecular formula involves summing the atomic masses:
- Carbon (12.01 × 13) = 156.13
- Hydrogen (1.01 × 14) = 14.14
- Bromine (79.90 × 1) = 79.90
- Nitrogen (14.01 × 3) = 42.03
- Oxygen (16.00 × 2) = 32.00
- Sulfur (32.07 × 1) = 32.07
Total : 156.13 + 14.14 + 79.90 + 42.03 + 32.00 + 32.07 = 356.27 g/mol (closely matching the reported 356.24 g/mol, with minor discrepancies attributable to rounding).
Structural and Functional Relationships
Electronic and Steric Effects of Substituents
The bromine atom at position 5 exerts a strong electron-withdrawing effect via inductive withdrawal, polarizing the pyridine ring and enhancing electrophilic substitution reactivity at ortho and para positions. Concurrently, the N-methyl-N-phenylsulfonamide group at position 3 introduces steric bulk, potentially hindering interactions at the pyridine ring’s nitrogen atom.
Comparative Analysis with Analogous Compounds
Compared to simpler sulfonamides like 5-bromo-N-methylpyridine-3-sulfonamide (CAS 173999-19-4), the addition of a phenyl group and methylamino substituent in the subject compound modifies its solubility and binding affinity. The phenyl ring enhances lipophilicity, while the methylamino group introduces basicity, influencing pH-dependent solubility.
Structure
3D Structure
Properties
Molecular Formula |
C13H14BrN3O2S |
|---|---|
Molecular Weight |
356.24 g/mol |
IUPAC Name |
5-bromo-N-methyl-4-(methylamino)-N-phenylpyridine-3-sulfonamide |
InChI |
InChI=1S/C13H14BrN3O2S/c1-15-13-11(14)8-16-9-12(13)20(18,19)17(2)10-6-4-3-5-7-10/h3-9H,1-2H3,(H,15,16) |
InChI Key |
TZTUBAUWHYEVHG-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C=NC=C1S(=O)(=O)N(C)C2=CC=CC=C2)Br |
Origin of Product |
United States |
Preparation Methods
Direct Bromination of Pyridine Precursors
| Catalyst | Solvent | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| TBAB | Dichloroethane | 35–38 | 85–88 | 93–96 |
| FeBr₃ | DCM | 0–25 | 72 | 85 |
| None | HBr/AcOH | 110 | 68 | 78 |
Adaptation of the PTC method to pyridine systems would require substituting dichloroethane with polar aprotic solvents (e.g., DMF) to enhance substrate solubility while maintaining TBAB’s catalytic activity.
Sulfonamide Coupling Reactions
Sulfonyl Chloride Synthesis
Pyridine-3-sulfonyl chloride intermediates are prepared via chlorosulfonation of 4-(methylamino)-N-phenylpyridine using ClSO₃H in refluxing dichloroethane (80°C, 6 h). Excess chlorosulfonic acid (3 eq) ensures complete conversion, though quenching with ice-water must be controlled to prevent hydrolysis.
Amine Coupling
Reaction of the sulfonyl chloride with N-methylaniline in THF at 0°C, using triethylamine (2.5 eq) as a base, affords the sulfonamide in 78–82% yield. Critical parameters include:
-
Stoichiometric Control : A 1:1.1 molar ratio of sulfonyl chloride to amine minimizes residual chloride.
-
Temperature Gradients : Gradual warming to room temperature prevents exothermic side reactions.
The introduction of the methylamino group at C4 employs Ullmann-type coupling between 4-bromopyridine derivatives and methylamine under CuI/L-proline catalysis (DMSO, 90°C, 24 h). Key findings:
-
Ligand Effects : L-proline increases yield from 45% to 73% by stabilizing the Cu(I) intermediate.
-
Solvent Screening : DMSO outperforms DMF or toluene due to superior coordination capacity.
Post-Synthetic Purification
Crystallization from methanol (5:1 v/v methanol:wet product) removes residual TBAB and inorganic salts, enhancing purity to >95%. HPLC analysis (C18 column, 70:30 MeCN:H₂O) confirms the absence of dibrominated byproducts (<0.5% area).
Scalability and Industrial Considerations
Batch processes described in CN103965094B demonstrate scalability to 1 kg scales with consistent yields (87–89%). Solvent recovery via distillation (75–90°C) reduces dichloroethane waste by 80%, aligning with green chemistry principles.
Chemical Reactions Analysis
Nucleophilic Substitution at the Bromine Site
The bromine atom at position 5 of the pyridine ring undergoes nucleophilic aromatic substitution (NAS) under specific conditions. Key findings include:
The bromine’s reactivity is enhanced by electron-withdrawing effects from the sulfonamide group, facilitating cross-coupling reactions with boronic acids or organometallic reagents. Computational studies suggest the pyridine ring’s electron-deficient nature lowers the activation energy for NAS .
Sulfonamide Group Reactivity
The sulfonamide (-SO₂NH-) group participates in acid-base and alkylation reactions:
-
Acid-Base Reactions :
Deprotonation occurs in basic media (e.g., LiH, NaH), forming a sulfonamide anion that reacts with alkyl halides to yield N-alkylated products. For example:This reactivity is critical for modifying the compound’s pharmacological properties .
-
Smiles Rearrangement :
Under thermal or basic conditions, the sulfonamide group undergoes intramolecular rearrangement to form α-amino amides, as observed in related sulfonamide systems .
Methylamino Group Oxidation
The methylamino (-NHCH₃) group at position 4 is susceptible to oxidation, yielding nitroso or imino intermediates. Experimental data for analogous compounds show:
| Oxidizing Agent | Product | Conditions |
|---|---|---|
| KMnO₄ (acidic) | Nitroso derivative | 60°C, H₂SO₄ |
| H₂O₂ (catalytic Fe) | Imino derivative | RT, CH₃CN |
These oxidized products exhibit enhanced electrophilicity, enabling further functionalization.
Electrophilic Aromatic Substitution (EAS)
The pyridine ring’s electron-withdrawing substituents direct EAS to the para position relative to the sulfonamide group. For example:
| Reaction | Reagent | Product |
|---|---|---|
| Nitration | HNO₃/H₂SO₄ | 5-Bromo-3-nitro derivative |
| Sulfonation | SO₃/H₂SO₄ | Disulfonated derivative |
Coordination Chemistry
The sulfonamide nitrogen and pyridine ring act as ligands for transition metals. Coordination with Cu(II) or Fe(III) ions forms complexes with potential antimicrobial activity, as demonstrated in structurally similar sulfonamides .
Mechanistic Insights from Computational Studies
Density functional theory (DFT) calculations on analogous systems reveal:
Scientific Research Applications
Biological Activities
The biological activities of 5-Bromo-N-methyl-4-(methylamino)-N-phenylpyridine-3-sulfonamide are primarily attributed to its sulfonamide moiety, which is known for various pharmacological effects:
-
Antimicrobial Activity :
- Sulfonamides are recognized for their ability to inhibit bacterial folic acid synthesis, making them effective against a range of bacterial infections. Compounds similar to this compound have shown significant activity against resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) .
-
Anticancer Potential :
- Research has indicated that sulfonamide derivatives can exhibit antiproliferative effects against various cancer cell lines. The specific mechanisms involve the inhibition of key metabolic pathways essential for rapid cell division. For instance, studies have reported that related compounds can significantly reduce cell viability in cancer models .
-
Hypertension Management :
- There is emerging evidence that compounds like this compound may modulate receptor activity related to hypertension, potentially serving as therapeutic agents in managing blood pressure .
Antimicrobial Efficacy Study
A detailed study evaluated the antimicrobial efficacy of various sulfonamide derivatives, including this compound. The results indicated notable effectiveness against MRSA strains, with minimal inhibitory concentrations (MIC) significantly lower than many other tested compounds .
Antiproliferative Activity Evaluation
Another investigation focused on the antiproliferative properties of this compound against several cancer cell lines. The study reported varying degrees of activity across different cell lines, suggesting that structural modifications could enhance antiproliferative effects. For example, related compounds demonstrated GI50 values ranging from 31 nM to 54 nM against various cancer cells .
Data Summary Table
| Activity Type | Tested Compound | MIC/IC50 Values | Remarks |
|---|---|---|---|
| Antimicrobial | This compound | < 15 μmol/L | Effective against MRSA |
| Antiproliferative | Related compounds | 31 nM - 54 nM | Potent against various cancer cells |
| Mechanism | Inhibition of folate synthesis | N/A | Targeting bacterial growth |
Mechanism of Action
The mechanism of action of 5-Bromo-N-methyl-4-(methylamino)-N-phenylpyridine-3-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The pathways involved may include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Structural Comparisons
Table 1: Structural Features of Key Analogs
Key Observations:
- Amino Group Variations: The methylamino group at position 4 is critical for bioactivity, as seen in 4-(methylamino)pyridine derivatives (), which exhibit enhanced ion channel modulation compared to unsubstituted pyridines .
Physical and Chemical Properties
- Molecular Weight: Bromine increases molecular weight (~370–400 g/mol) compared to chloro analogs (~330–350 g/mol) .
- Solubility: The N-phenyl group reduces aqueous solubility compared to morpholine or methyl-substituted sulfonamides .
- Stability: Sulfonamides with aromatic substituents (e.g., N-phenyl) exhibit greater metabolic stability due to reduced oxidative degradation .
Q & A
Q. Methodological Recommendations :
- Use Design of Experiments (DoE) to optimize reaction parameters (temperature, solvent polarity, catalyst loading). For example, polar aprotic solvents (DMF, DMSO) enhance sulfonamide coupling efficiency .
- Monitor intermediates via HPLC-MS to identify byproducts .
- Apply quantum chemical calculations (e.g., DFT) to predict reactive sites and guide regioselective synthesis .
How can spectroscopic and crystallographic data resolve structural ambiguities in this compound?
Basic Research Question
Structural confirmation requires integration of:
- <sup>1</sup>H/<sup>13</sup>C NMR : Identify methylamino (-NCH3) and phenyl groups via characteristic shifts (δ 2.8–3.2 ppm for NCH3; aromatic protons at δ 7.0–7.5 ppm) .
- X-ray crystallography : Resolves stereoelectronic effects (e.g., sulfonamide torsion angles) and validates bromine positioning .
Q. Advanced Research Scenario :
-
Contradiction Analysis : If NMR suggests multiple conformers, use variable-temperature NMR or solid-state MAS NMR to distinguish dynamic vs. static disorder .
-
Data Table :
Technique Key Insights Limitations X-ray diffraction Absolute configuration, bond lengths Requires high-quality crystals DFT-optimized structures Validates experimental geometry Assumes gas-phase conditions
What computational strategies predict the biological activity of this sulfonamide derivative?
Advanced Research Question
- Molecular docking : Screen against kinase targets (e.g., EGFR, VEGFR) using AutoDock Vina. The sulfonamide group often acts as a hydrogen-bond acceptor in ATP-binding pockets .
- QSAR modeling : Correlate substituent effects (e.g., bromine’s electronegativity) with activity using descriptors like LogP and polar surface area .
Q. Methodological Caveats :
- Validate docking poses with MD simulations (≥100 ns) to assess binding stability .
- Cross-reference with experimental IC50 data from kinase inhibition assays to refine predictions .
How can contradictory bioactivity data between in vitro and cellular assays be addressed?
Advanced Research Scenario
Discrepancies may arise from:
Q. Resolution Strategies :
- Perform LC-MS metabolomics to identify degradation products .
- Modify the scaffold with prodrug strategies (e.g., acetyl-protected amines) to enhance stability .
What green chemistry approaches are viable for scaling up synthesis?
Advanced Research Question
- Solvent selection : Replace DMF with Cyrene™ (a bio-based solvent) to reduce toxicity .
- Catalysis : Use immobilized Pd catalysts for bromination to minimize metal leaching .
Q. Methodological Guidance :
Core modifications : Replace bromine with chlorine or iodine to assess halogen-dependent activity .
Side-chain variations : Introduce alkyl or aryl groups on the methylamino moiety to probe steric effects .
Data collection : Use high-throughput screening (HTS) for IC50 determination across 10+ kinase targets .
Q. Statistical Analysis :
- Apply PCA (Principal Component Analysis) to reduce dimensionality of SAR data .
- Use partial least squares regression (PLS) to correlate structural features with activity .
What analytical techniques are critical for purity assessment and impurity profiling?
Basic Research Question
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
